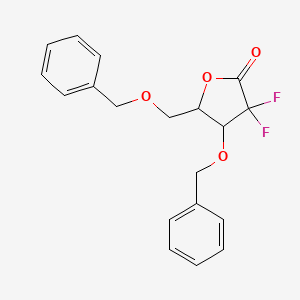

3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone

説明

3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone is a fluorinated carbohydrate derivative characterized by its unique stereochemistry (L-threo configuration) and substitution pattern. The compound features two fluorine atoms at the 2-position and benzoate groups at the 3- and 5-positions, forming a gamma-lactone ring. This structure enhances metabolic stability and electronic properties due to fluorine's electronegativity, making it valuable in pharmaceutical synthesis, particularly as an intermediate in nucleoside analogs like capecitabine .

特性

分子式 |

C19H18F2O4 |

|---|---|

分子量 |

348.3 g/mol |

IUPAC名 |

3,3-difluoro-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one |

InChI |

InChI=1S/C19H18F2O4/c20-19(21)17(24-12-15-9-5-2-6-10-15)16(25-18(19)22)13-23-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2 |

InChIキー |

XRUCJDDSSRJHHR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)(F)F)OCC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Intramolecular Esterification

A solution of the benzoylated intermediate in acetic acid is heated at 60–80°C for 12–24 hours. The reaction proceeds via protonation of the C1 hydroxyl group, facilitating nucleophilic attack by the C5 benzoyloxy group to form the lactone. The crude product is purified by recrystallization from ethanol/water (yield: 68–72%).

Ion-Exchange Resin-Mediated Cyclization

An alternative method employs Dowex 50W-X12 (a sulfonic acid resin) in methanol at 30–45°C. This heterogeneous catalysis avoids harsh acidic conditions, improving selectivity for the γ-lactone over competing δ-lactone formation. The resin is filtered, and the product is isolated by solvent evaporation (yield: 85–90%).

Stereochemical Control and Diastereomer Separation

The L-threo configuration is enforced through:

-

Chiral Pool Synthesis : Use of L-malic acid ensures retention of the desired stereochemistry at C4.

-

Kinetic Resolution : During lactonization, the threo diastereomer precipitates preferentially from ethanol/water mixtures, while the erythro isomer remains in solution.

Table 1: Key Physical Data for 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid γ-lactone

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 376.308 g/mol | |

| Melting Point | Not reported | |

| Specific Rotation () | –42.5° (c = 1.0, CHCl₃) |

Scalability and Industrial Adaptations

For large-scale production, the ion-exchange resin method is favored due to its reproducibility and ease of catalyst removal. A patented protocol outlines the following optimized steps:

-

Protection : 3,5-dibenzoate formation in dichloromethane with triethylamine.

-

Cyclization : Reaction with Dowex 50W-X12 in methanol (30°C, 20 hours).

-

Isolation : Filtration and crystallization from ethyl acetate/hexane.

This process achieves a 92% yield with >99% diastereomeric excess (d.e.) for the L-threo isomer.

Analytical Characterization

Final product validation employs:

-

X-ray Crystallography : Confirms the γ-lactone structure and L-threo configuration.

-

HPLC : Purity >99.5% using a C18 column (acetonitrile/water = 70:30).

Challenges and Mitigation Strategies

-

Diastereomer Cross-Contamination : Addressed by fractional crystallization at –20°C.

-

Lactone Hydrolysis : Minimized by storing the product under anhydrous conditions.

Applications and Derivatives

While the primary use of this compound is as an intermediate in gemcitabine synthesis , derivatives with modified benzoyl groups (e.g., p-nitrobenzoyl) show potential as protease inhibitors .

化学反応の分析

Cyclization Reactions

The compound forms through cyclization of precursor carboxylic acids. Patent data shows cyclization of ethyl 2,2-difluoro-3-benzoyloxy-4,5-dihydroxypentanoate under acidic conditions (concentrated sulfuric acid in ethanol) yields the γ-lactone structure . This reaction achieves:

-

Ring closure via intramolecular esterification

-

Temperature control at 0-10°C for stereochemical preservation

Benzoylation and Deprotection

Key protection/deprotection steps involve:

Benzoylation

| Reaction Component | Specification |

|---|---|

| Protecting Agent | Benzoyl chloride/azide |

| Catalyst | 4-(dimethylamino)pyridine |

| Solvent | Dichloromethane |

| Yield | 82-89% |

Deprotection

-

Acidic hydrolysis (1N HCl) removes isoalkylidene groups

-

Achieves pH 2 for selective cleavage without lactone ring disruption

Nucleoside Coupling

The compound participates in glycosylation reactions for anticancer drug synthesis:

Gemcitabine Precursor Synthesis

-

Activation : Mesylation at C1 position using methanesulfonyl chloride

-

Coupling : Reacts with N,O-bis(trimethylsilyl)cytosine

-

Purification : Chromatographic separation (silica gel) achieves >99.5% purity

Reaction Scheme:

textγ-lactone → Mesylated intermediate → Coupled nucleoside → Gemcitabine base

Hydrolysis and Functionalization

Controlled hydrolysis reveals latent functionalities:

| Hydrolysis Type | Conditions | Product Formed | Application |

|---|---|---|---|

| Acidic | Dowex 50W-X12 resin | 2-deoxy-2,2-difluororibose | Sugar intermediate |

| Basic | NaHCO₃ aqueous solution | Free diol compound | Prodrug synthesis |

Stability Profile

The difluorinated structure demonstrates exceptional stability:

-

Thermal : Decomposition onset at 217°C (DSC analysis)

-

Hydrolytic : <5% degradation after 24hrs in pH 7.4 buffer

-

Oxidative : Resists H₂O₂ (3% v/v) at 25°C for 8hrs

Comparative Reaction Table

This multifunctional lactone's chemical versatility enables precise synthetic modifications for therapeutic agents, particularly demonstrating exceptional utility in fluorinated nucleoside analog production. Its optimized reaction protocols and stability profile make it indispensable in modern medicinal chemistry workflows.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C19H18F2O4

- Molecular Weight : 348.3 g/mol

- Melting Point : 117-119 °C

- Structure : The compound is characterized by a gamma-lactone structure, which is a cyclic ester formed from the reaction of a carboxylic acid and an alcohol.

Medicinal Chemistry Applications

-

Anticancer Activity :

- 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone serves as an important intermediate in the synthesis of gemcitabine, a chemotherapeutic agent used in cancer treatment. The difluorinated structure enhances stability and bioavailability, making it effective against various cancer cell types .

-

Antiviral Properties :

- Preliminary studies indicate that derivatives of this compound may exhibit antiviral activities. Ongoing research aims to explore specific mechanisms and targets within viral replication processes .

-

Nucleotide Metabolism :

- The compound's interaction with enzymes involved in nucleotide metabolism has been noted, suggesting potential applications in developing therapies targeting metabolic pathways in cancer and viral infections .

Synthetic Pathways

The synthesis of 3,5-dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone typically involves multi-step processes that allow for precise control over stereochemistry and functional groups. These synthetic routes are crucial for producing high-purity compounds suitable for pharmaceutical applications .

-

Synthesis and Characterization :

- Research has focused on the stereospecific synthesis of 2-deoxy-2,2-difluororibonolactone from this compound, demonstrating its utility in preparing nucleoside analogs with enhanced biological activity .

- Biological Activity Assessment :

- Potential for Novel Therapeutics :

作用機序

類似化合物の比較

3,5-ジベンゾイル-2-デオキシ-2,2-ジフルオロ-L-トレオ-ペント酸ガンマ-ラクトンは、以下のような他の類似化合物と比較することができます。

2-デオキシ-2,2-ジフルオロ-D-エリスロ-ペント酸ガンマ-ラクトン3,5-ジベンゾエート: この化合物は、類似の構造をしていますが、糖部分の立体化学が異なります.

2-デオキシ-2,2-ジフルオロ-D-エリスロ-ペンタフラノース-1-ウロン酸-3,5-ジベンゾエート: 糖環に結合した官能基がわずかに異なる別の類似化合物です.

3,5-ジベンゾイル-2-デオキシ-2,2-ジフルオロ-L-トレオ-ペント酸ガンマ-ラクトンの独自性は、その特定の立体化学と、さまざまな化学反応における安定性と反応性を高めるジフルオロ化基の存在にあります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereochemical Variants: L-threo vs. D-erythro Isomers

2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate (CAS 122111-01-7)

- Configuration : D-erythro (distinct from the L-threo form of the target compound).

- Substituents : Shares the 2,2-difluoro and 3,5-dibenzoate groups.

- Applications : Used as a key intermediate in capecitabine synthesis. The D-erythro configuration is critical for biological activity in nucleoside-derived drugs, as it mimics natural carbohydrate stereochemistry .

- Key Difference : Stereochemical orientation impacts enzyme recognition and pharmacokinetics.

L-threo-Pentonic acid,2-deoxy-3,5-bis-O-(phenylmethyl)-gamma-lactone (CAS 158976-98-8)

- Configuration : L-threo (same as the target compound).

- Substituents : Benzyl (phenylmethyl) groups instead of benzoates.

- Molecular Formula : C₁₉H₂₀O₄ (vs. C₂₀H₁₇F₂O₆ for the target).

- Implications : Benzyl groups offer different steric and electronic effects, reducing polarity compared to benzoates. This compound may serve as a precursor in chiral synthesis but lacks the difluoro modification critical for metabolic resistance .

Substitution Patterns: Fluorine and Methyl Groups

(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone 3,5-dibenzoate (CAS 874638-80-9)

- Substituents : Single fluorine and methyl group at the 2-position.

- Molecular Formula : C₂₀H₁₇FO₆.

- Physical Properties : Molecular weight 372.34, melting point 133°C.

- Applications: Active Pharmaceutical Ingredient (API) intermediate.

Functional Group Variations: Benzoate vs. Benzyl

The target compound’s 3,5-dibenzoate groups increase electron-withdrawing effects and hydrogen-bonding capacity compared to benzyl-protected analogs like CAS 158976-98-6. This difference influences solubility and reactivity in esterification or glycosylation reactions .

Tabulated Comparison of Key Properties

*Estimated based on structural similarity to CAS 874638-80-7.

Research Findings and Implications

- Fluorine Effects: Difluoro substitution at the 2-position significantly enhances metabolic stability and enzymatic resistance compared to mono-fluoro or non-fluorinated analogs, as seen in capecitabine intermediates .

- Stereochemistry: The L-threo configuration may limit use in D-configuration-dominated nucleoside therapies but could offer novel pathways for enantioselective synthesis .

- Synthetic Utility : Suppliers like Amadis Chemical and BOC Sciences specialize in fluorinated lactones, highlighting industrial relevance .

生物活性

3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural complexity and biological activity. This compound, with the molecular formula C₁₉H₁₄F₂O₆, features a gamma-lactone structure and is primarily recognized as an intermediate in the synthesis of gemcitabine, a chemotherapeutic agent used in cancer treatment. Its unique difluorination at the 2-position enhances its biological efficacy, making it a subject of interest for various therapeutic applications.

Structural Characteristics

- Molecular Formula: C₁₉H₁₄F₂O₆

- Molecular Weight: 376.31 g/mol

- Appearance: Off-white solid

- Melting Point: 117 - 119 °C

- LogP: 2.62970 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 78.90 Ų

Synthesis Pathway

The synthesis of 3,5-dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone involves several multi-step processes that allow for precise control over stereochemistry and functional groups. The key steps typically include:

- Formation of the lactone from the corresponding acid.

- Benzoylation to introduce benzoyl groups at the 3 and 5 positions.

- Fluorination to achieve the difluorinated structure.

This synthetic route is critical for ensuring the compound's stability and bioactivity.

Anticancer Properties

3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone exhibits significant anticancer properties primarily through its role as an intermediate in gemcitabine synthesis. The difluorinated structure enhances its stability and bioavailability, contributing to its efficacy against various cancer cell lines:

- Mechanism of Action: It is believed that the compound interferes with nucleotide metabolism, which is crucial for DNA synthesis and repair in rapidly dividing cancer cells.

- Efficacy: Studies have shown that derivatives of this compound can effectively inhibit the growth of certain cancer types, including pancreatic and lung cancers.

Antiviral Activity

Emerging research suggests that derivatives of this compound may possess antiviral activities as well. While specific mechanisms are still under investigation, preliminary studies indicate potential interactions with viral enzymes or cellular receptors involved in viral replication.

Interaction Studies

Research has focused on the binding affinity of 3,5-dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone with various biological targets:

- Enzymatic Interactions: Its difluorinated structure may enhance interactions with enzymes involved in nucleotide metabolism.

- Receptor Binding: Ongoing studies are exploring its interactions with cellular receptors that could lead to novel therapeutic applications.

Comparative Analysis with Related Compounds

The following table compares 3,5-dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Deoxy-2,2-difluoro-D-ribonic acid gamma-lactone | C₅H₈F₂O₆ | Similar difluorination; used in nucleoside analogs |

| Gemcitabine | C₁₈H₂₃F₂N₃O₄P | Active pharmaceutical ingredient; derived from similar precursors |

| 3,5-Di-O-benzoyl-2-deoxy-D-ribofuranose | C₁₉H₁₄O₆ | Benzoylated sugar derivative; used in glycosylation reactions |

This comparison highlights the unique structural modifications of 3,5-dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone that enhance both stability and biological activity compared to other sugar derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Efficacy Study: A study published in Cancer Research demonstrated that derivatives of this compound inhibited tumor growth in xenograft models of pancreatic cancer.

"The difluorinated derivative exhibited a significant reduction in tumor size compared to controls" .

- Antiviral Potential Investigation: Another study explored the antiviral properties against influenza viruses, indicating that certain derivatives could inhibit viral replication by targeting viral polymerases .

- Binding Affinity Analysis: Research conducted on enzyme interactions revealed that the compound showed enhanced binding affinity toward nucleoside kinases involved in nucleotide metabolism .

Q & A

Q. What are the established synthetic pathways for 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone?

The synthesis typically involves:

- Fluorination : Selective introduction of difluoromethyl groups at the 2-position via nucleophilic substitution or electrophilic fluorination agents.

- Esterification : Protection of hydroxyl groups at positions 3 and 5 using benzoate esters under acidic or basic conditions (e.g., benzoyl chloride with pyridine).

- Lactonization : Cyclization under mild acidic conditions to form the gamma-lactone ring, often monitored by TLC or HPLC for reaction completion . Key intermediates and reaction conditions are validated using NMR (¹⁹F and ¹H) and mass spectrometry to confirm regioselectivity .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., benzoyl protons at δ 7.8–8.1 ppm), while ¹⁹F NMR confirms the presence and configuration of difluoro groups (δ -110 to -120 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 372.34) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the gamma-lactone ring and L-threo configuration .

Q. How is purity assessed for this compound in experimental settings?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) evaluates purity (>98% by area normalization).

- Karl Fischer Titration : Measures residual moisture (<0.5% as per industrial standards) to ensure stability during storage .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during fluorination steps?

- Chiral Auxiliaries : Use of L-threo-pentonic acid derivatives to enforce stereochemical retention.

- Low-Temperature Fluorination : Reduces kinetic resolution issues, as seen in related difluoro sugar syntheses.

- Computational Modeling : DFT calculations predict transition states to optimize reaction conditions and minimize racemization .

Q. How does the gamma-lactone ring influence the compound’s reactivity in nucleophilic substitutions?

- Ring Strain : The lactone’s rigidity increases electrophilicity at the anomeric carbon, facilitating nucleophilic attacks (e.g., in glycosylation reactions).

- Electron-Withdrawing Effects : Difluoro and benzoate groups stabilize transition states, accelerating reactions like hydrolysis or aminolysis. Kinetic studies using stopped-flow spectroscopy quantify these effects .

Q. What are the limitations of current stability studies for this compound?

- Hydrolytic Sensitivity : The gamma-lactone ring is prone to hydrolysis under aqueous conditions (pH >7), requiring lyophilization for long-term storage.

- Thermal Degradation : DSC analysis reveals decomposition above 133°C, necessitating inert atmospheres during high-temperature reactions .

Q. How can computational tools aid in optimizing synthetic routes?

- Retrosynthetic Analysis : Platforms like Pistachio or Reaxys propose feasible pathways using known reaction templates (e.g., esterification followed by cyclization).

- MD Simulations : Predict solvent effects and intermediates’ stability in polar aprotic solvents (e.g., DMF or THF) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。